3,3-Difluoro-2-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methoxypropan-1-ol is an organic compound with the molecular formula C4H8F2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxypropan-1-ol typically involves the reaction of methoxypropanol with a fluorinating agent. One common method is the reaction of 3-methoxy-1-propanol with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methoxypropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-3-methoxypropan-1-ol: Similar in structure but with different fluorine atom positions.
1,3-Difluoro-2-propanol: Another fluorinated alcohol with distinct properties and applications
Uniqueness
3,3-Difluoro-2-methoxypropan-1-ol is unique due to its specific fluorine atom placement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other fluorinated alcohols may not be suitable .
Eigenschaften
Molekularformel |
C4H8F2O2 |
---|---|
Molekulargewicht |
126.10 g/mol |
IUPAC-Name |
3,3-difluoro-2-methoxypropan-1-ol |
InChI |
InChI=1S/C4H8F2O2/c1-8-3(2-7)4(5)6/h3-4,7H,2H2,1H3 |
InChI-Schlüssel |
QFHVWCHOFRUOCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.